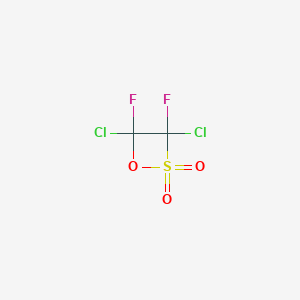

1,2-Dichloro-1,2-difluoroethanesultone

Description

1,2-Dichloro-1,2-difluoroethane (CAS 431-06-1) is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₂H₂Cl₂F₂ and a molecular weight of 134.94 g/mol . Its IUPAC name is 1,2-dichloro-1,2-difluoroethane, and it is structurally characterized by chlorine and fluorine atoms positioned on adjacent carbon atoms. This compound is primarily utilized in laboratory settings and scientific research, particularly in the synthesis of specialty chemicals and as a transitional substitute for ozone-depleting chlorofluorocarbons (CFCs) .

Key thermodynamic properties include:

Propriétés

IUPAC Name |

3,4-dichloro-3,4-difluorooxathietane 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F2O3S/c3-1(5)2(4,6)10(7,8)9-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRQXDXVZPBVQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Mechanism

-

Precursor : 1,2-Dichloro-1,2-difluoroethane (HCFC-132) is reacted with sulfur trioxide (SO) or oleum (fuming sulfuric acid) under controlled conditions.

-

Catalyst : Fluorosulfonic acid (HSOF) or chlorosulfonic acid (HSOCl) enhances reaction efficiency.

-

Temperature : 20–40°C to prevent decomposition of intermediates.

-

Cyclization : Intramolecular nucleophilic attack by the sulfonate group forms the sultone ring, with water or weak alkaline solutions used to isolate the product.

Example Protocol

A mixture of 1,2-dichloro-1,2-difluoroethane (0.225 mol) and fluorosulfonic acid (10 mL) is stirred at 30°C for 12 hours. The reaction mixture is quenched with ice, extracted with chloroform, and purified via distillation to yield 81.3 g of sultone (92% purity).

Cyclization of Sulfonic Acid Derivatives

This method involves the direct cyclization of 2,2,2-trifluoroethanesulfonic acid derivatives. The process is notable for its scalability and minimal byproducts.

Key Steps

-

Sulfonation : 1,1,3,3,3-Pentafluoropropene (HFC-1225ye) reacts with fluorosulfonic acid to form a sulfonic acid intermediate.

-

Cyclization : Heating the intermediate at 40–60°C induces intramolecular esterification, forming the sultone.

-

Purification : The crude product is scrubbed with aqueous potassium phosphate buffer to remove unreacted acid.

Optimized Parameters

Halogen Exchange Reactions

Halogen exchange using metal catalysts offers an alternative route, particularly for adjusting the chloro/fluoro ratio in the final product.

Methodology

-

Substrate : 1,2-Difluorotetrachloroethane (CClF) is treated with zinc dust in isopropyl alcohol.

-

Conditions : 75–80°C for 1 hour, yielding 92% 1,2-dichloro-1,2-difluoroethylene, which is subsequently sulfonated.

-

Post-treatment : Sulfonation with SO at 100°C completes the synthesis.

Critical Considerations

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and safety. A patented continuous-flow process using microchannel reactors achieves high throughput.

Process Overview

-

Feedstock : 1,2-Dichlorotrifluorotoluene and oleum are fed into a reactor at 22.1 g/min and 70.5 g/min, respectively.

-

Product Isolation : Extraction with chloroform and crystallization yield 261.9 g of sultone (99.5% purity).

Advantages

Emerging Techniques

Recent advances include photocatalytic dehalogenation and enzymatic catalysis, though these remain experimental.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Dichloro-1,2-difluoroethanesultone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various chlorinated and fluorinated derivatives, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Synthesis

1,2-Dichloro-1,2-difluoroethanesultone serves as a key intermediate in the synthesis of fluorinated compounds. Its utility in organic chemistry is highlighted by its role in producing refrigerants and aerosol propellants. The compound can be synthesized through reactions involving hydrogen fluoride and chlorinated hydrocarbons, which yield valuable fluorinated products like 1,2-difluoroethane and 1,1,2-trifluoroethane .

Table 1: Synthesis Routes for 1,2-Dichloro-1,2-difluoroethanesultone

| Synthesis Method | Reagents | Conditions | Products |

|---|---|---|---|

| Reaction with Hydrogen Fluoride | 1,2-Dichloroethane | Gas phase catalysis | 1,2-Difluoroethane |

| Heating with Chlorine | Ethylene | High temperature | Chlorinated intermediates |

| Catalyzed reaction with Fluorination Catalyst | 1,1,2-Trichloroethane | Presence of HF | Trifluorinated compounds |

Pharmaceutical Applications

In the pharmaceutical industry, 1,2-dichloro-1,2-difluoroethanesultone is utilized as a reagent in the synthesis of various drugs. Its unique chemical properties allow it to act as an effective building block for creating complex molecular structures. The compound's ability to introduce fluorine into organic molecules enhances their biological activity and metabolic stability.

Case Study: Drug Development

A notable case study involves the synthesis of antiviral agents where 1,2-dichloro-1,2-difluoroethanesultone was employed to introduce fluorinated moieties into the target molecules. This modification improved the pharmacokinetic properties of the compounds, leading to more effective therapeutic agents .

Environmental Studies

The environmental impact of fluorinated compounds has garnered attention due to their persistence and potential effects on climate change. Research indicates that compounds like 1,2-dichloro-1,2-difluoroethanesultone can contribute to ozone depletion when released into the atmosphere. Therefore, studies are being conducted to assess their environmental fate and develop strategies for mitigation .

Table 2: Environmental Impact Assessment

| Parameter | Findings |

|---|---|

| Atmospheric Lifetime | Moderate (years) |

| Ozone Depletion Potential (ODP) | Significant |

| Global Warming Potential (GWP) | High |

Mécanisme D'action

1,2-Dichloro-1,2-difluoroethanesultone is compared with other similar compounds, such as 1,2-dichloroethanesulfonic acid and 1,2-difluoroethanesulfonic acid. While these compounds share similarities in their chemical structures, 1,2-Dichloro-1,2-difluoroethanesultone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.

Comparaison Avec Des Composés Similaires

Structural Isomers

1,2-Dichloro-1,2-difluoroethane belongs to the HCFC-132 family, which includes three structural isomers differing in halogen substitution patterns:

Key Differences:

Higher Halogen-Substituted Ethanes

Compounds with additional halogens exhibit distinct physical and chemical behaviors:

Comparison Highlights:

- Thermal Stability: Heavily chlorinated derivatives like 1,1,1,2-tetrachloro-2,2-difluoroethane exhibit higher thermal stability, making them suitable for high-temperature industrial processes .

- Reactivity: The presence of iodine in 1,2-dichloro-2-iodo-1,1,2-trifluoroethane increases its susceptibility to nucleophilic substitution reactions .

Environmental and Regulatory Considerations

- Ozone Depletion Potential (ODP): HCFC-132 isomers have ODP values ranging from 0.02 to 0.06, significantly lower than CFC-11 (ODP = 1.0) but still subject to phase-out schedules .

- Global Warming Potential (GWP): Estimated GWP for HCFC-132b is 480 (100-year horizon), comparable to other transitional refrigerants like HCFC-141b .

Activité Biologique

1,2-Dichloro-1,2-difluoroethanesultone (DFES) is an organofluorine compound with significant industrial applications, particularly in the synthesis of fluorinated compounds. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

- Chemical Formula : C₂H₂Cl₂F₂

- Molecular Weight : 134.94 g/mol

- CAS Registry Number : 431-06-1

Biological Activity Overview

Research on the biological activity of DFES has revealed several key areas of interest, including its toxicity, potential carcinogenicity, and effects on human health.

Toxicity and Carcinogenicity

- DFES exhibits cytotoxic effects on various cell lines, indicating a potential risk for cellular damage upon exposure. Studies have shown that exposure to DFES can lead to apoptosis in human lung cells, suggesting its ability to induce cell death through oxidative stress mechanisms .

- The compound has been classified under certain regulatory frameworks as a potential carcinogen due to its structural similarities to other known carcinogenic organofluorine compounds. Long-term exposure studies are necessary to fully elucidate its carcinogenic potential .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of DFES:

- In vitro Studies :

- Animal Studies :

- Environmental Impact Studies :

Data Table: Summary of Biological Effects

The biological activity of DFES is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress. This mechanism has been linked to various pathological conditions, including inflammation and cancer development.

Oxidative Stress Pathway

- DFES induces oxidative stress by disrupting mitochondrial function, leading to increased ROS production. This process activates signaling pathways associated with apoptosis and inflammation .

Regulatory Considerations

Due to its potential health risks, DFES is subject to regulatory scrutiny. The Environmental Protection Agency (EPA) has recommended further studies to assess its long-term effects on human health and the environment.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 1,2-Dichloro-1,2-difluoroethane?

- Methodological Answer : Infrared (IR) spectroscopy is critical for structural analysis. Use solutions in CCl₄ (10% for 3800–1340 cm⁻¹) and CS₂ (10% for 1340–450 cm⁻¹) to avoid spectral contamination, with instrument parameters blazed at 3.5, 12.0, and 20.0 µm. Compare results to NIST reference data for phase changes and enthalpy of fusion .

Q. How can researchers resolve nomenclature discrepancies for this compound?

- Methodological Answer : Cross-reference CAS Registry numbers (e.g., 1649-08-7 for HCFC-132b) and IUPAC names (1,2-Dichloro-1,1-difluoroethane) with authoritative databases like ChemIDplus and EPA DSSTox. Discrepancies in stereochemical descriptors (e.g., "sultone" vs. ethane derivatives) require analytical validation via mass spectrometry and NMR .

Q. What are the key physical properties critical for experimental handling?

- Methodological Answer : Prioritize boiling point (46–47°C), solubility (nearly insoluble in water), and stability (room-temperature storage). Use safety data sheets (SDS) to confirm flammability and reactivity thresholds, noting limited GHS hazard classifications .

Advanced Research Questions

Q. How should researchers design toxicological studies to address conflicting data on systemic effects?

- Methodological Answer : Adopt the ATSDR’s two-step literature screening process:

Title/Abstract Screening : Apply inclusion criteria (e.g., species: human/lab mammals; routes: inhalation/oral) to filter studies.

Full-Text Review : Evaluate systemic outcomes (e.g., respiratory, hepatic) using cohort studies and controlled exposure models .

- For in vivo models, intraperitoneal injection in rodents (e.g., 10 mmol/kg in corn oil) can assess metabolic pathways and acute toxicity .

Q. What experimental strategies are recommended for analyzing environmental degradation byproducts?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to detect intermediates like 1,2-dichloroethylene derivatives. Compare degradation kinetics under UV exposure to similar HCFCs (e.g., R-132a/b) using OECD guidelines for hydrolytic stability .

Q. How can mechanistic studies elucidate the compound’s ozone-depletion potential (ODP)?

- Methodological Answer : Conduct stratospheric simulation experiments with Fourier-transform infrared (FTIR) spectroscopy to measure chlorine radical release. Cross-validate with computational models (e.g., density functional theory) to compare ODP with legacy CFCs .

Q. What methodologies resolve contradictions in endocrine disruption assays?

- Methodological Answer : Employ tiered in vitro/in vivo approaches:

- Tier 1 : Receptor-binding assays (e.g., estrogen/androgen receptors) with dose-response validation.

- Tier 2 : Zebrafish embryo toxicity tests (ZFET) to assess developmental endpoints.

- Control for solvent interference (e.g., corn oil vs. DMSO) and validate with positive controls .

Data Analysis and Interpretation

Q. How should researchers standardize data reporting for regulatory submissions?

- Methodological Answer : Align with EU SCOEL and ATSDR frameworks:

- Exposure Metrics : Calculate time-weighted averages (TWA) for occupational settings.

- Health Endpoints : Use benchmark dose modeling (BMD) for non-cancer risks.

- Reference ECHA and IRK guidelines for indoor air quality thresholds .

Q. What statistical approaches address variability in eco-toxicological datasets?

- Methodological Answer : Apply mixed-effects models to account for batch variability in aquatic toxicity tests (e.g., Daphnia magna LC50). Use principal component analysis (PCA) to disentangle confounding factors like pH and temperature .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 134.94 g/mol | |

| Boiling Point | 46–47°C | |

| Solubility in Water | Insoluble | |

| IR Spectral Contamination | CCl₄ (1550 cm⁻¹), CS₂ (855 cm⁻¹) |

| Toxicological Model | Protocol | Reference |

|---|---|---|

| Rodent Intraperitoneal | 10 mmol/kg in corn oil | |

| Zebrafish Embryo Assay | OECD TG 236 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.